Rel-(3aS,6aS)-2-oxohexahydropentalene-3a(1H)-carboxylic acid
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Overview
Description
rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid is a chemical compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentane derivative, which undergoes a series of reactions including oxidation and cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production of rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Scientific Research Applications
rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- rac-(3aR,6aR)-2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
- rac-(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-5-carboxylic acid
Uniqueness
rac-(3aR,6aR)-2-oxo-octahydropentalene-3a-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(3aS,6aS)-5-oxo-1,2,3,4,6,6a-hexahydropentalene-3a-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-7-4-6-2-1-3-9(6,5-7)8(11)12/h6H,1-5H2,(H,11,12)/t6-,9-/m0/s1 |
InChI Key |
ODHAOFSDMDOEGL-RCOVLWMOSA-N |
Isomeric SMILES |
C1C[C@H]2CC(=O)C[C@]2(C1)C(=O)O |
Canonical SMILES |
C1CC2CC(=O)CC2(C1)C(=O)O |
Origin of Product |
United States |
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